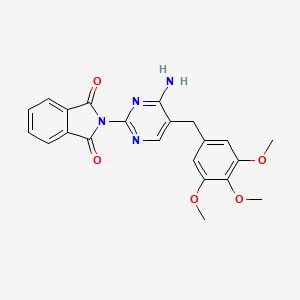

Talmetoprim

描述

Structure

3D Structure

属性

CAS 编号 |

66093-35-4 |

|---|---|

分子式 |

C22H20N4O5 |

分子量 |

420.4 g/mol |

IUPAC 名称 |

2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25) |

InChI 键 |

MGBWNIUCAVQUCE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |

产品来源 |

United States |

Molecular Mechanisms of Action: Inhibition of Dihydrofolate Reductase

Enzymatic Target: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme found in virtually all organisms, from bacteria to humans. proteopedia.org It plays a central role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). wikipedia.orgmdpi.com This reaction is NADPH-dependent, meaning it uses the cofactor NADPH as a hydride donor. proteopedia.orgwikipedia.org

Role of DHFR in Tetrahydrofolate Biosynthesis

The primary function of DHFR is to maintain the intracellular pool of tetrahydrofolate (THF). wikipedia.org THF and its derivatives act as essential cofactors in one-carbon transfer reactions. proteopedia.org These reactions are fundamental for the biosynthesis of several vital cellular components. mdpi.com In many biological systems, DHFR is the sole enzyme capable of regenerating THF from the DHF that is produced during other metabolic reactions, such as thymidylate synthesis. proteopedia.orgnih.gov Therefore, the continuous activity of DHFR is indispensable for cell growth and proliferation. wikipedia.org

Interruption of Nucleotide and DNA Synthesis Pathways

The tetrahydrofolate generated by DHFR is a critical precursor for the synthesis of purine (B94841) nucleotides and thymidylate, which are the essential building blocks of DNA and RNA. mdpi.comdroracle.aitaylorandfrancis.com Specifically, THF derivatives are required for the de novo synthesis of purines and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. proteopedia.orguniprot.org

By inhibiting DHFR, compounds like Talmetoprim block the production of THF. ontosight.aifda.gov This depletion of the THF pool leads to an inability to synthesize the necessary nucleotides for DNA replication and RNA production. ontosight.aipatsnap.com The interruption of these pathways ultimately results in growth arrest and cell death in susceptible bacteria. ontosight.ainih.gov

Selective Inhibition of Bacterial DHFR Isoforms

A key characteristic of diaminopyrimidine inhibitors like this compound and its close analog Trimethoprim (B1683648) is their selective action against bacterial DHFR over the mammalian counterpart. ontosight.aipatsnap.com This selectivity is fundamental to their therapeutic use, as it minimizes effects on human cells. patsnap.compharmacologyeducation.org

Comparative Analysis of Bacterial vs. Mammalian DHFR Structures and Inhibition Profiles

| Source of Dihydrofolate Reductase | IC₅₀ (Concentration for 50% Inhibition) in µM |

|---|---|

| Bacterial (Escherichia coli) | 0.005 |

| Bacterial (Staphylococcus aureus) | 0.0015 |

| Protozoal (Trypanosoma equiperdum) | 100 |

| Mammalian (Rat Liver) | 260 |

| Mammalian (Human) | 300 |

Molecular Recognition and Binding Dynamics

The potent and selective inhibition of bacterial DHFR by this compound is governed by specific molecular interactions within the enzyme's active site. These inhibitors act as competitive antagonists, binding to the same site as the natural substrate, DHF. basicmedicalkey.com

Specific Interactions within the DHFR Active Site

The binding of diaminopyrimidine inhibitors like Trimethoprim, and by extension this compound, to the DHFR active site involves a network of hydrogen bonds and hydrophobic interactions. The 2,4-diaminopyrimidine (B92962) group of the inhibitor mimics the pteridine (B1203161) nucleus of the natural substrate, dihydrofolic acid. basicmedicalkey.com

In bacterial DHFR, the inhibitor fits snugly into the active site. Key interactions often include:

A hydrogen bond between the 4-amino group of the inhibitor and the backbone carbonyl of a key amino acid residue (e.g., Val115 in chicken DHFR, with equivalent residues in bacteria). nih.gov

Interactions with a highly conserved acidic residue (aspartic acid in bacteria, glutamic acid in vertebrates) that is crucial for binding the substrate and catalysis. mdpi.com

Hydrophobic interactions between the trimethoxyphenyl ring of the inhibitor and non-polar residues lining the active site pocket. basicmedicalkey.com

The structural differences in the mammalian DHFR active site lead to a less favorable binding conformation for the inhibitor. This can result in the loss of potential hydrogen bonds and the introduction of steric hindrance, which significantly reduces the binding affinity and is the molecular basis for the drug's selectivity. basicmedicalkey.comnih.gov Molecular docking studies on Trimethoprim analogs confirm that interactions with specific residues like Ala-9, Val-115, and Tyr-121 are critical for stabilizing the ligand within the active site. mdpi.com

| Residue (or equivalent) | Type of Interaction | Significance |

|---|---|---|

| Asp-27 (E. coli) / Glu-30 (Human) | Ionic / Hydrogen Bond | Binds the pteridine-like ring; crucial for catalysis and substrate positioning. mdpi.com |

| Ile-7 (Human) / Leu-4 (L. casei) | Hydrogen Bond / van der Waals | Interacts with the pyrimidine (B1678525) ring of the inhibitor. nih.gov |

| Phe-34 (Human) / Phe-31 (E. coli) | π-π Stacking | Hydrophobic interaction with the inhibitor's aromatic ring system. nih.gov |

| Val-115 (Human) / Ile-94 (E. coli) | Hydrogen Bond / van der Waals | Forms hydrogen bonds with the amino group of the pyrimidine ring; key for selectivity. mdpi.comnih.gov |

| Tyr-121 (Human) | Hydrogen Bond | Stabilizes the inhibitor through hydrogen bonding. mdpi.com |

The Molecular Profile of this compound: A Dihydrofolate Reductase Inhibitor

Disclaimer: Detailed experimental data from X-ray crystallography or specific molecular docking studies on the binding of this compound to dihydrofolate reductase (DHFR) are not publicly available. The following analysis of its molecular interactions is based on its structural similarity to the well-characterized inhibitor Trimethoprim and theoretical considerations of its unique chemical moieties.

This compound is a synthetic antibacterial agent that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). rcsb.org This enzyme is crucial in the folate metabolic pathway, where it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). proteopedia.orgmdpi.com THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins. proteopedia.orgnih.gov By blocking the active site of bacterial DHFR, this compound prevents the production of THF, thereby halting DNA replication and protein synthesis, which ultimately leads to bacterial cell death. rcsb.orgnih.gov

The inhibitory action of this compound, like its analog Trimethoprim, is highly selective for bacterial DHFR over its mammalian counterpart. nih.govmdpi.com This selectivity is attributed to structural differences in the active sites of the respective enzymes, allowing for effective antibacterial action with minimal interference with human cellular processes. nih.gov The core of this compound's structure is built upon a 2,4-diaminopyrimidine ring and a trimethoxybenzyl group, a scaffold it shares with Trimethoprim. nih.gov However, this compound is distinguished by the presence of an isoindole-1,3-dione moiety attached to the pyrimidine ring. nih.gov This unique structural feature influences its specific binding interactions within the DHFR active site.

Hydrogen bonds are critical for the high-affinity binding of DHFR inhibitors. Based on the interactions observed for the analogous compound Trimethoprim, the 2,4-diaminopyrimidine portion of this compound is expected to form a conserved network of hydrogen bonds with key residues in the DHFR active site. The protonated N1 atom and the 2-amino group of the pyrimidine ring are predicted to form strong, conserved hydrogen bonds with a crucial, negatively charged aspartate residue (e.g., Asp27 in S. aureus). researchgate.netekb.eg Furthermore, the 4-amino group typically establishes additional hydrogen bonds with the backbone carbonyl oxygen atoms of nearby amino acid residues, such as Leu5 and Phe92 in S. aureus DHFR. researchgate.netnih.gov

The isoindole-1,3-dione group of this compound introduces two carbonyl oxygens. These oxygen atoms have the potential to act as hydrogen bond acceptors, possibly forming additional interactions with hydrogen bond donor residues within the enzyme's binding pocket, which are not seen with Trimethoprim. The specific residues involved would depend on the precise orientation of this group within the active site.

Table 1: Predicted Hydrogen Bond Interactions of this compound with Bacterial DHFR Active Site Residues (Based on known Trimethoprim interactions and structural analysis of this compound)

| This compound Moiety | Interacting DHFR Residue (Example from S. aureus) | Type of Interaction |

| Pyrimidine Ring (N1, 2-amino) | Aspartate (e.g., Asp27) | Strong Hydrogen Bonds (ion-pair) |

| 4-Amino Group | Leucine (e.g., Leu5 backbone C=O) | Hydrogen Bond |

| 4-Amino Group | Phenylalanine (e.g., Phe92 backbone C=O) | Hydrogen Bond |

| Isoindole-1,3-dione (C=O) | Potential H-bond donor residues (e.g., Ser, Thr) | Hypothetical Hydrogen Bond (Acceptor) |

Hydrophobic interactions play a significant role in anchoring the inhibitor within the active site of DHFR. The trimethoxybenzyl ring of this compound is expected to fit into a hydrophobic pocket. For the parent compound Trimethoprim, this ring is known to engage in van der Waals and hydrophobic interactions with several non-polar amino acid residues. These interactions typically involve residues such as Leucine (e.g., Leu28), Isoleucine (e.g., Ile50), and Valine (e.g., Val31). researchgate.net The phenyl ring itself can also participate in π-π stacking interactions with aromatic residues like Phenylalanine (e.g., Phe31, Phe92). proteopedia.orgmdpi.com

The large, planar isoindole-1,3-dione moiety of this compound significantly increases the molecule's hydrophobic surface area compared to Trimethoprim. This phthalimide (B116566) group is likely to form extensive hydrophobic and van der Waals contacts with residues lining the active site. Its aromatic portion could also engage in additional π-π stacking or T-shaped π-stacking interactions with phenylalanine or tyrosine residues, potentially enhancing the binding affinity. mdpi.com

Table 2: Predicted Hydrophobic and Stacking Interactions of this compound with Bacterial DHFR Active Site Residues (Based on known Trimethoprim interactions and structural analysis of this compound)

| This compound Moiety | Interacting DHFR Residue (Example from S. aureus) | Type of Interaction |

| Trimethoxybenzyl Ring | Isoleucine (e.g., Ile50) | Hydrophobic Interaction |

| Trimethoxybenzyl Ring | Leucine (e.g., Leu28) | Hydrophobic Interaction |

| Trimethoxybenzyl Ring | Phenylalanine (e.g., Phe31) | π-π Stacking |

| Methylene (B1212753) Bridge | Leucine (e.g., Leu20) | van der Waals Contact |

| Isoindole-1,3-dione | Various non-polar residues | Hypothetical Hydrophobic & van der Waals Contacts |

| Isoindole-1,3-dione (Aromatic) | Phenylalanine or Tyrosine residues | Hypothetical π-π Stacking |

Structural Biology and Molecular Biophysics of Talmetoprim Dhfr Complexes

Crystallographic Analysis of Enzyme-Inhibitor Complexes

High-Resolution Structural Elucidation of Talmetoprim and Analogues with DHFR

There are no publicly accessible high-resolution crystal structures of this compound in complex with DHFR. One source explicitly mentions that X-ray crystallographic data for this compound remains unpublished. ontosight.ai In contrast, numerous crystallographic studies exist for its parent compound, Trimethoprim (B1683648), which have been instrumental in understanding its mechanism of action and the development of resistance.

Conformational Changes in DHFR upon Inhibitor Binding

Without crystallographic or other structural data for the this compound-DHFR complex, any discussion of conformational changes in the enzyme upon binding of this compound would be purely speculative.

Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound Binding Dynamics

A comprehensive search of scientific databases reveals no published Nuclear Magnetic Resonance (NMR) spectroscopy studies focused on the binding dynamics of this compound to DHFR. Such studies are crucial for understanding the kinetic and thermodynamic aspects of the inhibitor-enzyme interaction in a solution that mimics the cellular environment.

Analysis of Dihedral Angle Fluctuations within Bound Ligands

Information regarding the dihedral angle fluctuations of this compound when it is bound within the active site of DHFR is not available in the current body of scientific literature. This level of detailed biophysical analysis is contingent on the availability of high-resolution structural data.

Determinants of Binding Affinity and Specificity

Energetic Contributions to Ligand-Enzyme Complex Stability

The stability of the this compound-DHFR complex is the result of a combination of favorable energetic contributions, including hydrophobic interactions, hydrogen bonding, and the thermodynamic effects of ligand binding, often in concert with the cofactor NADPH.

Nuclear Magnetic Resonance (NMR) and thermodynamic studies on the binding of trimethoprim (TMP), a close analog of this compound, to Lactobacillus casei DHFR reveal the complex nature of these energetic contributions. The binding of TMP in the presence of NADPH exhibits significant positive cooperativity. rcsb.orgresearchgate.net A substantial portion of this cooperative energy comes from the refolding of the apo-DHFR enzyme upon binding the first ligand, which can contribute up to -0.95 kcal/mol to the binding energy. rcsb.orgresearchgate.netresearchgate.net Furthermore, the proximity of the bound ligands in the ternary complex (DHFR-Talmetoprim-NADPH) reduces the solvent-accessible area, providing a favorable entropic hydrophobic contribution of up to -1.4 kcal/mol. rcsb.org

Molecular dynamics simulations and isothermal titration calorimetry have further dissected the enthalpic and entropic contributions. For instance, in wild-type Escherichia coli DHFR, the negative entropy associated with trimethoprim binding is attributed to the organization of water molecules at the binding interface. rsc.org The rigidity of the inhibitor molecule when bound to DHFR also plays a role; deuterium (B1214612) NMR studies show that while the methoxyl groups of trimethoprim have some librational motion, the benzyl (B1604629) ring is held very rigidly within the binding pocket, which is consistent with tight binding. nih.gov The presence of the cofactor NADPH tends to tighten the binding pocket further, restricting the inhibitor's motion. nih.gov

Key interactions contributing to binding energy include:

Hydrogen Bonds: Specific hydrogen bonds form between the diaminopyrimidine moiety of this compound and conserved residues in the DHFR active site. In human DHFR (hDHFR), residues such as Glu-30 are critical for this interaction. mdpi.commdpi.com

The binding free energy (ΔG) is the ultimate measure of binding affinity and is influenced by both enthalpy (ΔH) and entropy (ΔS). ucl.ac.uk Mutations that alter these energetic contributions can significantly impact the stability of the complex.

| Thermodynamic Contribution | Description | Estimated Energy (kcal/mol) | Source |

| Ligand-Induced Refolding | Energy gained from the folding of flexible loops (e.g., A-B loop) in apo-DHFR upon ligand binding. | up to -0.95 | rcsb.orgresearchgate.netresearchgate.net |

| Interligand Hydrophobic Effect | Favorable entropic contribution from the reduction of solvent-accessible surface area when both inhibitor and NADPH are bound. | up to -1.4 | rcsb.org |

| Cooperative Binding (ΔG coop) | The overall free energy advantage of binding the inhibitor in the presence of the cofactor NADPH. | -2.9 (for TMP with L. casei DHFR) | rcsb.orgresearchgate.net |

Structural Basis for Differential Binding to DHFR Variants

The effectiveness of this compound varies significantly across different species and against resistant strains due to structural differences in the DHFR enzyme. These differences, often single amino acid substitutions, can alter the architecture of the binding site, thereby reducing the inhibitor's binding affinity.

The specificity of this compound for bacterial DHFR over vertebrate forms is largely driven by a much stronger positive cooperative binding effect with NADPH in the bacterial enzyme. msu.ru Structural comparisons between the ternary complexes of human and bacterial DHFR are essential to understand the origins of this specificity. msu.ru

Mutations conferring resistance typically occur within or near the active site, directly impacting inhibitor binding.

Pneumocystis jirovecii : In this opportunistic pathogen, variants such as F36C and L65P, located in the wall of the binding pocket, have profound effects on this compound binding, leading to greatly increased Ki values (a measure of resistance). nih.gov These mutations are thought to alter the space within the binding pocket, hindering the accommodation of this compound. nih.gov

Staphylococcus aureus : The F98Y mutation is a key factor in trimethoprim resistance. nih.govbiointerfaceresearch.com Structural analyses show that in the mutant, the introduced Tyr98 forms a hydrogen bond with the backbone of Leu5. This interaction prevents Leu5 from forming a crucial hydrogen bond with the 4-amino group of the inhibitor's pyrimidine (B1678525) ring, thus significantly weakening the affinity. researchgate.netnih.gov

Escherichia coli : The L28R mutation confers resistance through a unique mechanism. rsc.org While the direct binding affinity for the inhibitor is only slightly changed, the mutation introduces new hydrogen bonds with the substrate, dihydrofolate (DHF). rsc.org This leads to a much stronger substrate binding and slower product release, meaning the enzyme enjoys prolonged, productive binding with its natural substrate, indirectly providing resistance to the competitive inhibitor. rsc.org

Mycobacterium tuberculosis : The DHFR from M. tuberculosis (MtDHFR) is intrinsically weakly inhibited by trimethoprim. Structural and calorimetric studies point to the Y100F mutation as a key determinant of this low affinity. rcsb.org

| DHFR Variant | Organism | Key Mutation(s) | Structural and Energetic Consequence | Source |

| Resistant DHFR | Pneumocystis jirovecii | F36C, L65P | Alters the space within the inhibitor binding pocket, impairing drug binding and increasing the Ki value. | nih.gov |

| Resistant DHFR (SaDHFR) | Staphylococcus aureus | F98Y | The introduced Tyr98 forms a hydrogen bond with Leu5, preventing a key hydrogen bond from forming between Leu5 and the inhibitor. | researchgate.netnih.govbiointerfaceresearch.com |

| Resistant DHFR | Escherichia coli | L28R | Increases substrate affinity through new hydrogen bonds, leading to prolonged substrate binding times and slower product release, which indirectly confers resistance. | rsc.org |

| Intrinsic Low Affinity | Mycobacterium tuberculosis | Y100F | Contributes to the inherently weak binding of classical DHFR inhibitors like trimethoprim. | rcsb.org |

Synthetic Methodologies and Chemical Derivatization of Talmetoprim

Established Synthetic Routes for Talmetoprim and Related Diaminopyrimidines

The synthesis of this compound and structurally related diaminopyrimidines hinges on the effective construction of the central pyrimidine (B1678525) ring and the subsequent or concurrent installation of the characteristic benzyl (B1604629) moiety.

The formation of the 2,4-diaminopyrimidine (B92962) scaffold is a cornerstone of this compound synthesis. A prevalent and classical method involves the condensation of a three-carbon component with guanidine (B92328). One established route to the core of this compound, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim), utilizes the reaction of α-diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile (B127096) with an ethanolic solution of guanidine. prepchem.com The mixture is heated at reflux, leading to cyclization and the formation of the diaminopyrimidine ring. prepchem.com

Alternative strategies for pyrimidine ring synthesis often start with pre-functionalized pyrimidines. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride. mdpi.com This chlorinated intermediate serves as a versatile precursor for further modifications. mdpi.com General methods for synthesizing 2,4-diaminopyrimidines also include the condensation of compounds like 3,3-diethoxypropionitrile with guanidine hydrochloride. google.com Another approach involves the cyclization of 3-oxopropionitrile with guanidine under oxidizing conditions to yield 2,4-diaminopyrimidine oxide. google.comjustia.com These varied condensation strategies provide multiple pathways to the essential diaminopyrimidine core.

Table 1: Key Reagents in Diaminopyrimidine Synthesis

| Starting Material Precursor | Condensation Partner | Resulting Core Structure |

| α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile | Guanidine | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine |

| 3,3-Diethoxypropionitrile | Guanidine Hydrochloride | 2,4-Diaminopyrimidine |

| 3-Oxopropionitrile | Guanidine | 2,4-Diaminopyrimidine Oxide |

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus Oxychloride | 2,4-Diamino-6-chloropyrimidine |

The 3,4,5-trimethoxyphenyl group is a critical pharmacophoric element. Its incorporation is a key synthetic step. In the synthesis of Trimethoprim (B1683648), the trimethoxyphenyl moiety is already present in the three-carbon precursor before the condensation reaction to form the pyrimidine ring. prepchem.com

An alternative strategy involves the nucleophilic attack of a pre-formed pyrimidine ring onto a benzyl halide. For example, 2,4-diamino-6-hydroxypyrimidine can react with a labeled 3,4,5-trimethoxybenzyl bromide. rsc.org This reaction forms the 6-hydroxy derivative of Trimethoprim, which can then be converted to the final product via its 6-chloro intermediate. rsc.org This approach allows for the late-stage introduction of the trimethoxyphenyl group. The development of various synthetic routes bearing the 3,4,5-trimethoxyphenyl moiety has been a focus in medicinal chemistry, leading to potent therapeutic agents. nih.govorganic-chemistry.orgjlu.edu.cn

Condensation Reactions in Pyrimidine Ring Formation

Design and Synthesis of this compound Analogues and Derivatives

The structural complexity of this compound offers multiple avenues for chemical modification to explore structure-activity relationships and develop new therapeutic agents.

The phthalimide (B116566) group is a recognized pharmacophore present in numerous drugs, including this compound. acs.org It can be introduced onto a primary amine using phthalic anhydride (B1165640) or its derivatives. organic-chemistry.org A common method is the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.org For this compound, this involves the reaction of the 2-amino group of the diaminopyrimidine core with a phthalic anhydride derivative.

The synthesis of N-substituted phthalimide derivatives can also be achieved through multi-step reactions, starting from materials like 3,5-dimethoxybenzoic acid, which is converted sequentially to the corresponding phthalic anhydride and then the phthalimide. jlu.edu.cn The integration of a phthalimide scaffold is a key design element, and its synthesis can be strategically planned. For instance, the synthesis of 4-aminophthalimide (B160930) C-nucleosides has been developed as fluorescent DNA base surrogates, demonstrating the versatility of phthalimide chemistry in creating complex functional molecules. nih.govacs.orgacs.org

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single step. researchgate.netmdpi.comresearchgate.net They offer high efficiency and atom economy, making them ideal for drug discovery. mdpi.com

A notable application in this area is the use of the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction, directly on the Trimethoprim scaffold. frontiersin.org This reaction involves an α-aminoazine (the diaminopyrimidine moiety of Trimethoprim), an aldehyde, and an isocyanide. frontiersin.org By reacting Trimethoprim with various aldehydes and isocyanides, novel derivatives with modifications at the pyrimidine ring can be synthesized in one pot. frontiersin.org This approach allows for the selective modification of the 2,4-diaminopyrimidine moiety, which has traditionally been considered less amenable to change due to its key interactions with its biological target. frontiersin.org Both mono- and double-GBBR adducts of Trimethoprim have been successfully prepared, showcasing the power of MCRs in diversifying this important drug scaffold. frontiersin.org

Table 2: Example of a Multi-Component Reaction for Trimethoprim Derivatization

| Reaction Type | Component 1 | Component 2 | Component 3 | Product Class |

| Groebke-Blackburn-Bienaymé | Trimethoprim | Aldehyde | Isocyanide | Imidazo[1,2-a]pyrimidine derivatives |

Beyond MCRs, other strategies exist for modifying the core structure of this compound analogues. The pyrimidine ring can be functionalized through various cross-coupling reactions. For example, the Suzuki reaction can be used to introduce aryl groups at the 5-position of the pyrimidine ring. mdpi.com This involves reacting a 5-iodo-2,4-diaminopyrimidine derivative with a substituted phenylboronic acid in the presence of a palladium catalyst. mdpi.com

Modifications to the benzyl and pyrimidine moieties are crucial for exploring the structure-activity relationship. researchgate.net For instance, in a series of pyrimidine diamine derivatives, replacing the phenyl ring with a 3,4,5-trimethoxyphenyl group was shown to drastically reduce inhibitory potency on certain enzymes, highlighting the sensitivity of biological activity to structural changes in this part of the molecule. acs.org Similarly, introducing various substituents on the thiazole (B1198619) and pyrimidine rings of related inhibitors has been explored to optimize their kinase inhibition activity. acs.org These targeted modifications allow for the fine-tuning of the pharmacological profile of diaminopyrimidine-based compounds.

Multi-Component Reaction Approaches for Derivative Synthesis

Structure-Activity Relationship (SAR) Studies

The structure-activity relationships (SAR) for DHFR inhibitors have been extensively investigated, largely using Trimethoprim and its analogues as model compounds. nih.govsci-hub.se As this compound is a structural analogue of Trimethoprim, these SAR studies are fundamental to understanding its mechanism and the basis of its activity. who.int The primary goal of these studies is to identify the structural features essential for potent and selective inhibition of bacterial DHFR over its mammalian counterpart. sci-hub.se

Elucidation of Key Pharmacophoric Features for DHFR Inhibition

The inhibitory activity of this compound and related compounds is dependent on a set of key pharmacophoric features that facilitate strong binding to the active site of the dihydrofolate reductase enzyme. researchgate.netnih.gov Decades of research have identified the 2,4-diaminopyrimidine scaffold as the most critical pharmacophore. sci-hub.senih.gov

Key interactions of this scaffold with bacterial DHFR include:

Hydrogen Bonding: The 2,4-diaminopyrimidine moiety forms crucial hydrogen bonds with conserved acidic residues in the DHFR active site, most notably Aspartic acid-27 (in E. coli DHFR). ekb.eg

Hydrophobic Interactions: The benzyl portion of the molecule fits into a hydrophobic pocket within the enzyme. basicmedicalkey.com The trimethoxy substitution on the benzyl ring, as seen in Trimethoprim, enhances this binding. basicmedicalkey.com

Cofactor Interactions: The inhibitor binds to the enzyme along with the cofactor NADPH in a ternary complex. basicmedicalkey.com The binding of the inhibitor is often enhanced by the presence of NADPH. basicmedicalkey.com

These features define the molecule's ability to act as a competitive inhibitor, mimicking the binding of the natural substrate, dihydrofolate. researchgate.net

| Pharmacophoric Feature | Role in DHFR Inhibition | Key Enzyme Interactions (E. coli DHFR) |

| 2,4-Diaminopyrimidine Ring | Primary binding motif; essential for inhibitory activity. sci-hub.senih.gov | Forms critical hydrogen bonds with active site residues, particularly Asp27. ekb.eg |

| Benzyl Ring | Provides additional binding affinity through hydrophobic interactions. basicmedicalkey.com | Binds in a hydrophobic pocket near residues like Phe92 and Ile5. ekb.eg |

| Methylene (B1212753) Bridge | Connects the pyrimidine and benzyl rings, allowing for optimal positioning within the active site. nih.gov | Provides conformational flexibility. nih.gov |

| Substituents on Benzyl Ring | Modulate binding affinity and, crucially, selectivity for bacterial vs. mammalian DHFR. nih.govbasicmedicalkey.com | Interact with various residues depending on their position and character. |

Impact of Substituent Character and Position on Enzymatic Activity

The nature and placement of substituents on the benzyl ring of Trimethoprim-like inhibitors have a profound impact on their enzymatic activity and selectivity. nih.gov SAR studies have shown that 5-benzyl-2,4-diaminopyrimidines are potent inhibitors of bacterial DHFR, with selectivity being highly dependent on the substitution pattern. basicmedicalkey.com

Position: The 3', 4', and 5' positions on the benzyl ring are the most critical for achieving high selectivity for bacterial DHFR over mammalian DHFR. basicmedicalkey.com The 3',4',5'-trisubstituted derivatives, like Trimethoprim, generally exhibit the highest selectivity. sci-hub.sebasicmedicalkey.com

Character: The type of substituent at the 4'-position is particularly influential on selectivity. sci-hub.se For example, studies comparing Trimethoprim analogues found that a 4'-amino group conferred high selectivity for bacterial enzymes, while a 4'-hydroxy group resulted in lower selectivity. sci-hub.se The size of the substituents is also a crucial factor for bacterial DHFR inhibition. basicmedicalkey.com Quantitative structure-activity relationship (QSAR) studies have shown that for substituents at the 5' position, molar refractivity contributes maximally up to the size of a methoxy (B1213986) group, with larger groups not increasing binding affinity. nih.gov

| Substituent Modification (on Trimethoprim Scaffold) | Impact on DHFR Inhibition | Reference |

| 4'-Hydroxy Analogue | Active against E. coli DHFR but shows lower selectivity compared to Trimethoprim. | nih.govsci-hub.se |

| 4'-Amino Analogue | Exhibits high selectivity for bacterial DHFRs. | sci-hub.se |

| Removal of 6-Alkyl Substituent | Markedly increases antibacterial activity but depresses antimalarial activity. | nih.gov |

| Introduction of Amide Bond (in place of methylene bridge) | Can increase affinity for DHFR compared to the parent compound. | mdpi.commdpi.comnih.gov |

Biochemical and Genetic Mechanisms of Resistance to Dhfr Inhibitors

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the innate characteristics of a bacterium that reduce its susceptibility to an antimicrobial agent like talmetoprim. These mechanisms are typically mediated by the bacterial chromosome and can involve factors that limit the intracellular concentration of the drug.

Alterations in Cellular Permeability Barriers

The outer membrane of Gram-negative bacteria provides a natural permeability barrier that can limit the influx of antibacterial compounds. frontiersin.org The composition and structure of this membrane, including its lipopolysaccharide and porin channel content, can influence the rate at which drugs like this compound enter the cell. While not a primary mechanism of high-level resistance, subtle variations in membrane permeability among different bacterial species can contribute to baseline susceptibility levels.

Role of Efflux Pumps in Reducing Intracellular Concentration

A more significant intrinsic resistance mechanism is the active efflux of the drug from the bacterial cell, mediated by efflux pumps. frontiersin.org These are transport proteins that recognize and expel a wide range of substrates, including antibiotics. mdpi.com Overexpression of these pumps can prevent the intracellular concentration of this compound from reaching a level sufficient to inhibit DHFR effectively. frontiersin.org

Several families of efflux pumps are implicated in multidrug resistance, including the Resistance-Nodulation-Cell Division (RND) superfamily. frontiersin.org In Stenotrophomonas maltophilia, the SmeDEF efflux pump has been shown to contribute to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.gov Similarly, in Burkholderia pseudomallei, the BpeEF-OprC efflux pump is responsible for widespread trimethoprim (B1683648) resistance in clinical and environmental isolates. psu.edunih.gov The AcrAB-TolC efflux pump in Escherichia coli is another well-characterized system that can extrude trimethoprim. frontiersin.org It is plausible that these same efflux pump systems contribute to resistance to this compound, given its structural similarity to trimethoprim.

Acquired Resistance Mechanisms

Acquired resistance involves genetic changes that a bacterium can gain, either through mutation of its own DNA or by acquiring new genetic material from other bacteria. nih.gov These mechanisms are often responsible for high-level resistance to DHFR inhibitors.

Chromosomal Mutations in the folA (or dfrA, dfrB) Gene Encoding DHFR

The most clinically significant mechanism of acquired resistance to DHFR inhibitors is the alteration of the target enzyme itself. plos.org This can occur through mutations in the chromosomal gene encoding DHFR (folA) or through the acquisition of mobile genetic elements carrying alternative, resistant DHFR genes (dfrA, dfrB). nih.govfrontiersin.orgresearchgate.net

The dfrA and dfrB genes encode for DHFR variants that are significantly less susceptible to inhibition by trimethoprim and, by extension, likely this compound. nih.govesaunggul.ac.id These genes are often located on mobile genetic elements such as plasmids and integrons, which facilitates their spread between different bacteria. frontiersin.orgfrontiersin.org To date, numerous dfrA genes and a smaller number of dfrB genes have been identified, each conferring varying levels of resistance. frontiersin.orgnih.govmdpi.com

Point mutations within the folA gene can lead to amino acid substitutions in the DHFR enzyme. These substitutions, particularly in or near the active site, can reduce the binding affinity of inhibitors like this compound without completely abolishing the enzyme's ability to bind its natural substrate, dihydrofolate (DHF). nih.govnih.gov

Laboratory evolution experiments with E. coli under trimethoprim selection have consistently identified mutations in several key residues of the DHFR enzyme. nih.gov Some of the most frequently observed mutations occur at positions P21, A26, D27, L28, W30, I94, and F153. nih.gov For instance, the L28R mutation has a unique resistance mechanism; while most mutations decrease affinity for both the inhibitor and the substrate, L28R reduces trimethoprim affinity while increasing the affinity for the substrate, DHF. nih.gov In Staphylococcus aureus, a single F98Y substitution in DHFR is a primary determinant of trimethoprim resistance. nih.govdovepress.com Studies on Pneumocystis jirovecii have also identified several DHFR variants with amino acid substitutions that confer trimethoprim resistance. nih.gov

Table 1: Key Amino Acid Substitutions in DHFR Conferring Resistance to Trimethoprim

| Organism | Wild-Type Residue | Mutant Residue | Reference |

| Escherichia coli | Proline (P) 21 | Leucine (L) | nih.gov |

| Escherichia coli | Alanine (A) 26 | Threonine (T) | nih.gov |

| Escherichia coli | Aspartate (D) 27 | Glutamate (E) | mdpi.com |

| Escherichia coli | Leucine (L) 28 | Arginine (R) | nih.govresearchgate.net |

| Escherichia coli | Tryptophan (W) 30 | Arginine (R) | nih.gov |

| Escherichia coli | Isoleucine (I) 94 | Leucine (L) | nih.gov |

| Staphylococcus aureus | Phenylalanine (F) 98 | Tyrosine (Y) | nih.govdovepress.com |

| Burkholderia pseudomallei | Isoleucine (I) 99 | Leucine (L) | nih.gov |

| Streptococcus pneumoniae | Isoleucine (I) 100 | Leucine (L) | nih.gov |

This table is based on data for trimethoprim and is expected to be relevant for this compound due to their similar mechanism of action.

Molecular modeling and structural biology techniques, such as X-ray crystallography, have been invaluable in elucidating the molecular basis of resistance. nih.govmdpi.com These studies allow for a detailed visualization of how an inhibitor like this compound binds to the active site of DHFR and how specific mutations can disrupt this interaction.

For example, the crystal structure of S. aureus DHFR with the F98Y mutation revealed that this substitution leads to the loss of a crucial hydrogen bond between the 4-amino group of trimethoprim and the carbonyl oxygen of Leu5. nih.gov Molecular dynamics simulations of the L28R mutant in E. coli DHFR have shown that the arginine residue introduces new interactions that favor the binding of the natural substrate, DHF, over trimethoprim.

Computational studies comparing the interaction of trimethoprim with native and mutant human DHFR structures have identified key residues involved in binding. researchgate.net While specific molecular modeling studies on this compound are not as prevalent, the extensive research on trimethoprim provides a robust framework for understanding how this compound would interact with both wild-type and mutant DHFR enzymes. Such modeling can predict which mutations are most likely to confer resistance to this compound and can guide the design of new DHFR inhibitors that are less susceptible to these resistance mechanisms. mdpi.com

Amino Acid Substitutions within the DHFR Active Site Affecting Inhibitor Binding

Plasmid-Encoded DHFR Variants (e.g., R67 DHFR, dfr genes)

The most prevalent and clinically significant mechanism of high-level resistance to DHFR inhibitors is the acquisition of genes encoding drug-insensitive DHFR variants. frontiersin.orgasm.org These genes, collectively known as dfr genes, are typically located on mobile genetic elements and produce alternative enzymes that bypass the inhibitory effect of drugs like trimethoprim. asm.orgnih.gov

Biochemical Characterization of Plasmid-Mediated DHFR Enzymes

Plasmid-encoded DHFR enzymes confer resistance by being structurally different from the host's chromosomal DHFR (encoded by the folA gene), resulting in significantly lower binding affinity for inhibitors while still effectively catalyzing the reduction of dihydrofolate (DHF). nih.govnih.gov These resistant enzymes fall into several families, with the most prominent being encoded by dfrA and dfrB genes. asm.org DfrA proteins are homologs of the chromosomal DHFR, whereas DfrB proteins are smaller, evolutionarily unrelated enzymes. asm.org

A well-characterized example is the R67 DHFR, a plasmid-encoded type II enzyme that confers resistance to trimethoprim. rcsb.orgtennessee.edu Structurally, R67 DHFR is a homotetramer, with four identical subunits assembling to form a highly symmetrical, toroidal structure with a single, central active-site pore. rcsb.orgresearchgate.netresearchgate.net This architecture is unique and shares no homology with the monomeric, asymmetric structure of chromosomal DHFR. tennessee.eduacs.org The active site within the pore is described as promiscuous, able to bind either the substrate (DHF) or the cofactor (NADPH). rcsb.org This structural configuration, while making it a less efficient catalyst than the chromosomal enzyme, renders it highly resistant to inhibition by trimethoprim. tennessee.edu

The numerous dfrA genes, often found as cassettes in integrons, encode a wide variety of DHFR variants. plos.orgoup.com For instance, a study of E. coli isolates identified dfrA17, dfrA12, and dfrA1 as the most prevalent resistance genes, all of which were located on class 1 integrons and conferred high-level resistance. oup.com The enzymes encoded by these genes maintain catalytic function but are much less vulnerable to trimethoprim inhibition. nih.govnih.gov

Table 1: Selected Plasmid-Encoded Dihydrofolate Reductase (DHFR) Variants

| Gene Family | Example Gene | Typical Genetic Element | Organism(s) Found | Key Characteristics |

| dfrA | dfrA1 | Class 1 & 2 Integrons, Tn7 | E. coli, K. pneumoniae | One of the most common and widespread dfr genes. plos.orgoup.com |

| dfrA5 | Class 1 Integrons | E. coli | Frequently detected in urinary isolates. oup.com | |

| dfrA12 | Class 1 Integrons | E. coli, Salmonid Farms Bacteria | Confers high levels of resistance; highly prevalent in some regions. oup.comfrontiersin.org | |

| dfrA14 | Plasmids, Integrons | E. coli, Salmonid Farms Bacteria | Found in various genetic arrangements, including on small plasmids. frontiersin.orgelifesciences.org | |

| dfrA17 | Class 1 Integrons | E. coli | Highly prevalent in some studies of urinary E. coli isolates. plos.orgoup.com | |

| dfrB | dfrB family | Plasmids | Riemerella anatipestifer | Encodes smaller proteins (approx. 78 amino acids) evolutionarily unrelated to chromosomal DHFR. asm.org |

| Type II R-Plasmid | R67 DHFR | R-plasmids | E. coli | Homotetramer with a unique, symmetrical active site pore; structurally distinct from chromosomal DHFR. rcsb.orgtennessee.eduresearchgate.net |

Horizontal Gene Transfer of Resistance Determinants

The rapid and widespread dissemination of inhibitor-resistant DHFR enzymes is primarily due to horizontal gene transfer (HGT). frontiersin.orgwikipedia.org This process allows resistance genes to move between bacteria, including across species and genera. nih.govreactgroup.org The main vehicles for the HGT of dfr genes are mobile genetic elements such as plasmids, transposons, and integrons. asm.orgwikipedia.orgasm.org

Plasmids, particularly conjugative plasmids, can transfer a payload of multiple resistance genes between bacterial cells through direct contact. frontiersin.orgasm.org Many dfr genes reside on such plasmids. asm.org Integrons are genetic elements that can capture and express gene cassettes, which are small mobile elements containing a single gene (like a dfr gene) and a recombination site. plos.orgnih.gov Class 1 and Class 2 integrons are frequently associated with trimethoprim resistance in clinical isolates of Gram-negative bacteria. plos.orgnih.gov These integrons are often embedded within transposons, which can then "jump" between plasmids or from a plasmid to the bacterial chromosome, further facilitating the spread and stable inheritance of resistance. frontiersin.orgfrontiersin.org This system is highly efficient, often leading to the co-localization and co-selection of resistance to trimethoprim and other antibiotics, like sulfonamides (sul genes). frontiersin.org

Overproduction of DHFR Enzyme

A distinct mechanism of resistance involves the massive overproduction of the bacterium's own, inherently susceptible, chromosomal DHFR enzyme. nih.gov This strategy does not rely on acquiring a new, resistant enzyme but rather on overwhelming the inhibitor with an excess of its target. frontiersin.orgnih.gov

This overproduction is typically caused by mutations in the promoter region of the folA gene, which encodes the chromosomal DHFR. nih.govnih.gov Studies have identified specific point mutations in the -35 and -10 promoter sequences that increase homology with the consensus promoter sequence in E. coli, leading to more efficient transcription. nih.gov In some clinical isolates, these mutations can result in a several hundredfold increase in DHFR production. nih.gov While the individual enzyme molecules remain susceptible to inhibition, their sheer quantity ensures that enough enzyme remains unbound to perform its essential metabolic function, thus conferring a resistant phenotype. nih.gov

A less common but related mechanism is the duplication of the folA gene itself. elifesciences.orgresearchgate.net Spontaneous duplication of a large genomic segment that includes the folA locus can increase the gene dosage, leading to elevated DHFR expression and contributing to resistance. elifesciences.orgresearchgate.net

Inhibitor Modification or Degradation

In contrast to resistance mechanisms against other classes of antibiotics, such as the enzymatic degradation of beta-lactams by beta-lactamases, the modification or inactivation of DHFR inhibitors is not a significant or common mechanism of resistance. A review of resistance mechanisms notes that the metabolic alteration of trimethoprim is a rarely discussed possibility whose role in clinical resistance requires more investigation. nih.gov The primary routes of resistance are overwhelmingly the acquisition of an insensitive target or the overproduction of the susceptible target. frontiersin.orgasm.org

Evolutionary Dynamics of Resistance Development

The development of resistance to DHFR inhibitors can be observed and analyzed in real-time through experimental evolution, providing insights into the mutational pathways that bacteria follow under selective pressure.

Selection of Resistant Phenotypes in Experimental Settings

Laboratory evolution experiments, often using automated continuous culture devices called "morbidostats," have been instrumental in mapping the evolutionary trajectories to high-level trimethoprim resistance. oup.comnih.govjove.com These studies show that for E. coli, resistance evolves through a reproducible and often stepwise accumulation of mutations. oup.comnih.gov

The evolutionary pathway is typically confined to the folA gene locus, affecting both its expression and the structure of the encoded DHFR enzyme. nih.gov Often, the first step is a mutation in the folA promoter region, leading to DHFR overproduction. oup.com This initial adaptation is then followed by a sequence of point mutations in the coding region of folA that decrease the enzyme's affinity for the inhibitor while preserving its catalytic function. nih.govresearchgate.net Whole-genome sequencing of populations evolved over time reveals that parallel populations frequently acquire similar mutations in a similar order. nih.gov

For example, mutations at positions like L28, W30, and P21 are commonly observed. researchgate.netresearchgate.net The L28R mutation (a change from Leucine to Arginine at position 28) is particularly notable as it confers resistance through a unique, indirect mechanism: it increases the enzyme's binding affinity for the natural substrate (DHF), which helps it outcompete the inhibitor. researchgate.netnih.gov This stepwise accumulation of mutations creates a rugged fitness landscape where each successive mutation builds upon the last, leading to progressively higher levels of resistance. oup.com

Table 2: Common Mutations in the E. coli folA Gene Selected During Experimental Evolution with Trimethoprim

| Mutation (Amino Acid Change) | Location/Region | Effect on DHFR/Resistance | Order of Appearance |

| Promoter (e.g., g-31a) | Promoter Region | Increases DHFR protein expression 10- to 20-fold. oup.com | Often the first step in the evolutionary trajectory. oup.com |

| P21L | Active Site Loop | Reduces inhibitor affinity, contributes to resistance. | Can appear after an initial promoter mutation. researchgate.net |

| A26T | Active Site | Reduces inhibitor affinity. researchgate.net | Can appear after an initial promoter mutation. researchgate.net |

| L28R | Active Site | Uniquely increases substrate (DHF) affinity, indirectly causing resistance; frequently observed. researchgate.netnih.gov | A common and powerful mutation, often appearing in resistance pathways. researchgate.net |

| W30R / W30G | Active Site | Reduces inhibitor affinity; found in both lab-evolved and clinical isolates. researchgate.net | Part of the sequential accumulation of resistance mutations. researchgate.net |

Genetic Linkage and Dissemination of Resistance Genes

A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the genetic linkage and dissemination of resistance genes for the chemical compound this compound. The vast majority of studies on resistance to dihydrofolate reductase (DHFR) inhibitors focus extensively on its close structural analog, trimethoprim. Consequently, detailed research findings, including data on the specific mobile genetic elements, linkage to other resistance determinants, and dissemination pathways for this compound resistance, are not presently available in published research.

The primary mechanism of resistance to DHFR inhibitors is the acquisition of mobile resistance genes, known as dfr genes, which encode for resistant DHFR enzymes. jmb.or.krnih.gov These genes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates their transfer between different bacteria. frontiersin.orgnih.gov

Genetic Linkage of DHFR Resistance Genes

Resistance to DHFR inhibitors is often linked to resistance to other classes of antibiotics due to the co-location of multiple resistance genes on the same mobile genetic element. frontiersin.org For instance, dfr genes are frequently found within integrons, which are genetic platforms that can capture and express gene cassettes encoding resistance to various antimicrobials. jmb.or.krfrontiersin.org

Class 1 and Class 2 integrons are most commonly associated with the dissemination of trimethoprim resistance. frontiersin.orgfrontiersin.org These integrons often carry dfr gene cassettes alongside genes conferring resistance to sulfonamides (sul genes), aminoglycosides (aadA genes), and other antibiotics. frontiersin.orgnih.gov The linkage of dfr and sul genes is particularly common, likely driven by the widespread clinical use of the combination drug co-trimoxazole (B1683656) (trimethoprim-sulfamethoxazole). frontiersin.orgfrontiersin.org This co-selection pressure favors the survival and spread of bacteria carrying mobile elements with both types of resistance genes.

Site-specific recombination events can promote the linkage between trimethoprim and sulfonamide resistance genes. nih.gov For example, the dfrV gene has been found in close proximity to the sulI gene on plasmids like pLMO20 and transposon Tn21. nih.govresearchgate.net

Dissemination of DHFR Resistance Genes

The dissemination of dfr genes is a global issue, facilitated by the horizontal gene transfer of plasmids and transposons among different bacterial species and genera. frontiersin.orgresearchgate.net Conjugative plasmids, in particular, play a crucial role in the widespread distribution of these resistance determinants. frontiersin.org

Studies have identified numerous dfrA gene variants, such as dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17, in clinical isolates of Gram-negative bacteria, including Escherichia coli. nih.govnih.gov The prevalence of these genes can vary geographically. For instance, a study in Korea found dfrA17 and dfrA12 to be the most prevalent dfr genes in urinary E. coli isolates. nih.gov

Mobile genetic elements carrying dfr genes are not confined to a single bacterial species. For example, the strA'-dfrA14-'strA structure has been identified in plasmids from various bacterial genera across different countries. frontiersin.org Furthermore, phage-plasmids, which are viral elements with plasmid characteristics, have been identified as potential vectors for the dissemination of novel dfrA genes like dfrA50 and dfrA51. researchgate.net

The table below summarizes common mobile genetic elements associated with the dissemination of trimethoprim resistance genes, which may provide a framework for future investigations into this compound resistance.

| Mobile Genetic Element | Associated dfr Genes | Other Linked Resistance Genes | Bacterial Hosts (Examples) |

| Class 1 Integrons | dfrA1, dfrA5, dfrA7, dfrA12, dfrA17 | sul1, aadA | Escherichia coli, Klebsiella pneumoniae, Acinetobacter spp., Pseudomonas aeruginosa |

| Class 2 Integrons (within Tn7) | dfrA1 | sat2, aadA1 | Escherichia coli |

| Transposon Tn21 | dhfrV | sulI | Gram-negative bacteria |

| Plasmids (various Inc groups) | dfrA1, dfrA14 | sul2, strA, strB | Escherichia coli and other Gram-negative bacteria |

| Phage-plasmids | dfrA50, dfrA51 | Varies | Pathogenic bacteria |

This table is based on data for trimethoprim resistance and is provided for illustrative purposes due to the absence of specific data for this compound.

Computational and Theoretical Approaches in Talmetoprim Research

Molecular Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is instrumental in drug discovery for predicting the binding affinity and mode of a ligand (like Talmetoprim) to its target protein. researchgate.netbepls.com

Prediction of Binding Affinities and Binding Modes of this compound and its Analogues

Molecular docking studies have been pivotal in elucidating how this compound analogues, primarily Trimethoprim (B1683648), interact with their main target, Dihydrofolate Reductase (DHFR). ekb.egmdpi.com These simulations predict the binding energy, which indicates the affinity of the compound for the protein's active site. For instance, studies on TMP derivatives have reported binding energies ranging from -4.1 to -7.3 kcal/mol against DHFR. ekb.eg

The introduction of specific chemical groups, such as an amide bond, into the TMP structure has been shown through docking to increase the affinity for human DHFR compared to the unmodified parent compound. ekb.egmdpi.com The binding energies for such analogues can range from -7.7 to -8.3 kcal/mol. mdpi.com

These simulations also reveal the specific molecular interactions that stabilize the drug-protein complex. Key interactions for TMP and its analogues at the DHFR active site often involve hydrogen bonds with crucial amino acid residues. mdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Trimethoprim (TMP) | Human DHFR | -7.5 | Ile-7, Ser-59, Val-115, Tyr-121, Thr-146 |

| TMP Analogue 2 | Human DHFR | -8.3 | Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146 |

| Trimethoprim (TMP) | Tubulin (Colchicine-Binding Site) | -33.75 (CDOCKER_ENERGY) | Valβ238, Metβ259, Alaβ316, Leuβ248, Ileβ378 |

Identification of Potential Off-Target Interactions

A significant challenge in drug development is the occurrence of off-target effects, where a drug interacts with unintended proteins, potentially causing adverse effects. nih.gov Computational approaches are increasingly used to predict these interactions early in the discovery process. nih.govnih.gov

In silico studies have explored the potential for Trimethoprim to bind to targets other than DHFR. One such study investigated its ability to interact with the colchicine-binding site (CBS) of tubulin, a protein involved in cell division. researchgate.netresearchgate.net The docking results suggested a favorable binding affinity, indicating that tubulin could be a potential off-target for Trimethoprim. researchgate.net This type of analysis is crucial for understanding the broader pharmacological profile of a drug and for drug repurposing efforts. researchgate.net Furthermore, computational models that analyze vast datasets of compound-protein interactions can predict a range of potential off-targets for small molecules, helping to anticipate and mitigate unwanted side effects. nih.govplos.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. researchgate.net This technique complements molecular docking by assessing the stability of the predicted protein-ligand complex and observing its dynamic behavior in a simulated physiological environment. researchgate.netresearchgate.net

Analysis of Protein-Ligand Complex Stability and Conformational Fluctuations

MD simulations are used to confirm the stability of the binding poses suggested by docking studies. ekb.eg A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major structural changes.

For example, a 100-nanosecond MD simulation of Trimethoprim bound to the colchicine (B1669291) site of tubulin showed a stable RMSD of less than 2.5 Å, confirming the stability of the complex. researchgate.netresearchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of individual amino acid residues. In studies of trimethoprim-resistant DHFR, the presence of potent inhibitors led to a significant decrease in the mobility of functional loops compared to the complex with TMP, which showed fluctuations similar to the unbound protein. researchgate.net This suggests that less effective binding leads to greater instability and higher fluctuations. researchgate.net

| Complex | Simulation Length (ns) | Key Finding (RMSD/RMSF) |

|---|---|---|

| Trimethoprim-Tubulin | 100 | Stable protein backbone RMSD (< 2.5 Å) |

| Trimethoprim-Resistant DHFR (DfrA1) | 150 | Average RMSF of 0.096 nm, close to the unbound protein, indicating lower stability. |

| Potent Inhibitor-Resistant DHFR (DfrA1) | 150 | Extreme decrease in protein mobility (lower RMSF) compared to TMP complex. |

Simulation of Inhibitor Unbinding Processes

Understanding how long a drug remains bound to its target (its residence time) is critical for its efficacy. Computational methods can simulate the process of a ligand unbinding from its protein target. Techniques like umbrella sampling can be used to calculate the potential of mean force (PMF), which describes the energy landscape of the unbinding pathway. This allows researchers to estimate the energy barrier that the inhibitor must overcome to dissociate from the protein, providing insights into the kinetic stability of the complex. mdpi.com

Free Energy Calculations

While docking provides a score, free energy calculations offer a more accurate prediction of binding affinity. These methods are computationally intensive but provide valuable insights into the thermodynamics of protein-ligand binding. nih.gov

Alchemical free energy methods, for example, can calculate the change in binding free energy (ΔΔG) resulting from mutations in the target protein. nih.govnih.gov This is particularly useful for predicting antibiotic resistance. Studies on Trimethoprim have shown that mutations in the S. aureus DHFR enzyme can be classified as conferring resistance or not by calculating their effect on the binding free energy of the antibiotic. nih.govnih.gov Remarkably, it has been demonstrated that using a large number of very short (50 picoseconds) MD simulations can satisfactorily classify mutations, making this approach fast enough for potential clinical use. nih.govnih.gov

Another widely used method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. It is used to calculate the binding free energy from the snapshots of an MD simulation. For the Trimethoprim-tubulin complex, the MM-PBSA method calculated a binding energy of -27.3 kcal/mol, which supported the favorable binding affinity suggested by initial docking scores. researchgate.netresearchgate.net

| Method | Application | Example Finding |

|---|---|---|

| Alchemical Free Energy Calculations | Predicting trimethoprim resistance in S. aureus DHFR mutants | A mutation is classified as resistant if ΔΔG ≥ 0.8 kcal mol−1 |

| Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) | Calculating binding free energy for Trimethoprim-tubulin complex | Calculated binding energy of −27.3 kcal/mol |

Alchemical Free Energy Methods for Quantifying Binding Energy Changes

Alchemical free energy methods represent a powerful class of computational techniques used to accurately predict the binding free energies of ligands to their protein targets. frontiersin.orgresearchgate.net These methods calculate the free energy difference (ΔG) associated with a transformation by creating a non-physical, or "alchemical," path between two states. researchgate.net For instance, to study the impact of a protein mutation on drug binding, simulations compute the energetic cost of mutating an amino acid in the protein's binding site, both in the presence (holo) and absence (apo) of the inhibitor. The difference between these two values (ΔΔG) quantifies how much the mutation alters the drug's binding affinity. researchgate.net

This approach avoids the immense computational challenge of directly simulating the binding and unbinding events, which occur over timescales often inaccessible to standard molecular dynamics. frontiersin.org By gradually turning off the electrostatic and van der Waals interactions of a ligand with its environment, these simulations can effectively model the transition between bound and unbound states. frontiersin.org In the context of this compound research, these calculations are crucial for understanding how tightly the drug binds to wild-type DHFR and how that binding is perturbed by resistance-conferring mutations.

Prediction of Resistance Conferring Mutations based on Binding Energy Shifts

A primary application of alchemical free energy calculations is the prediction of antibiotic resistance. nih.gov The central hypothesis is that a mutation in the target enzyme, such as DHFR, confers resistance by significantly weakening the binding of the antibiotic (like this compound) without critically compromising the binding of the enzyme's natural substrate, dihydrofolic acid (DHF). royalsocietypublishing.orggithub.com

Computational studies on the related inhibitor Trimethoprim have successfully used this principle to classify mutations. By calculating the change in binding free energy (ΔΔG) for the antibiotic upon a specific mutation, a quantitative prediction can be made. royalsocietypublishing.orgresearchgate.net A threshold can be established above which a mutation is predicted to confer resistance; for Trimethoprim resistance in S. aureus, this has been determined to be a ΔΔG of approximately 0.8 kcal/mol. royalsocietypublishing.orgresearchgate.net Mutations that cause a change in binding energy above this threshold are classified as "Resistant," while those below are "Susceptible." royalsocietypublishing.org

This predictive power is invaluable, as it allows for the rapid classification of rare or newly emerged mutations found in clinical settings, which would otherwise require time-consuming experimental validation. nih.govroyalsocietypublishing.org The most common mutation conferring resistance to Trimethoprim, F99Y, has been a key subject of these computational studies, which accurately predict its effect. nih.govroyalsocietypublishing.orgresearchgate.net This methodology allows researchers to anticipate evolutionary escape routes for new drugs like this compound.

Table 1: Predicted Effect of DHFR Mutations on Inhibitor Binding This table illustrates the application of alchemical free energy calculations to predict resistance, using data from studies on Trimethoprim as a model for the methodology applied to DHFR inhibitors.

| Mutation | Calculated ΔΔG (kcal/mol) for Trimethoprim | Predicted Effect |

| F99Y | > 0.8 | Resistant |

| F99Y/L21V | > 0.8 | Resistant |

| L41F | > 0.8 | Resistant |

| V76A | < 0.8 | Susceptible |

| A135T | < 0.8 | Susceptible |

| I83V | < 0.8 | Susceptible |

| F123L | < 0.8 | Susceptible |

| Data adapted from studies on S. aureus DHFR and Trimethoprim. royalsocietypublishing.orgresearchgate.net |

Quantum Chemical Calculations (e.g., DFT)

Prediction of Ligand Geometries and Electronic Properties Relevant to Binding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a drug molecule like this compound. echemcom.comconicet.gov.ar DFT is used to optimize the molecular geometry of an inhibitor, predicting its most stable three-dimensional shape. echemcom.comsunankalijaga.org It also provides a detailed picture of the molecule's electronic properties, such as charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sunankalijaga.orgresearchgate.net

These properties are directly relevant to how the inhibitor binds to the DHFR active site. The optimized geometry determines the ligand's conformational fit, while the electronic properties govern the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that anchor the drug to key amino acid residues. nih.gov For example, DFT calculations can help rationalize the interactions between an inhibitor and critical residues like Asp27 in the DHFR binding pocket. elifesciences.org By combining DFT with molecular dynamics simulations, researchers can achieve a significant correlation between calculated binding energies and experimentally measured inhibitory concentrations (IC₅₀), providing a powerful tool for predicting the potency of new, unsynthesized compounds. conicet.gov.arnih.gov

Virtual Screening and De Novo Design

Computational Identification of Novel DHFR Inhibitors with Improved Properties

Virtual screening is a computational strategy to efficiently search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target. tandfonline.com This approach is critical for discovering novel DHFR inhibitors with new chemical scaffolds or improved properties, such as efficacy against resistant strains. elifesciences.orgbiorxiv.org The screening workflow often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein, and subsequent validation with more rigorous methods like molecular dynamics (MD) simulations. elifesciences.orgbiorxiv.org

By screening large databases, researchers have successfully identified novel DHFR inhibitors that are active against both wild-type (WT) and Trimethoprim-resistant mutant enzymes. elifesciences.org In some cases, the identified compounds were found to be more potent against the escape variants than the WT enzyme, making them promising candidates for developing antibiotics that can preemptively address resistance. biorxiv.org

Table 2: Examples of Novel DHFR Inhibitors Identified via Virtual Screening This table showcases results from a study that used an integrated computational and experimental approach to find inhibitors active against both wild-type and resistant E. coli DHFR.

| Compound | Target Enzyme | In Vitro Inhibition (Ki, µM) |

| CD15 | WT DHFR | 1.8 |

| P21L Mutant | 0.8 | |

| A26T Mutant | 1.3 | |

| L28R Mutant | 1.0 | |

| CD17 | WT DHFR | 1.5 |

| P21L Mutant | 0.9 | |

| A26T Mutant | 1.2 | |

| L28R Mutant | 1.1 | |

| Data adapted from a study on novel E. coli DHFR inhibitors. biorxiv.org |

Strategies for Designing Dual-Acting Inhibitors

A sophisticated strategy in drug design is the creation of dual-acting or multi-target inhibitors. This approach aims to develop a single molecule that can inhibit two or more key enzymes in a pathogenic pathway, which can lead to synergistic effects and a lower likelihood of resistance development. plos.org In the context of antifolate drugs, a common strategy is to design inhibitors that simultaneously block both DHFR and thymidylate synthase (TS), another crucial enzyme in the folate metabolic pathway required for DNA synthesis. plos.orgmdpi.comtandfonline.com

Computational methods are central to this effort. By integrating structure-based virtual screening with ligand-based pharmacophore modeling, researchers can identify chemical scaffolds capable of interacting with the active sites of both enzymes. plos.org A dual-target pharmacophore model can be developed based on experimentally known dual inhibitors, defining the essential chemical features required for dual inhibition. plos.orgresearchgate.net This model can then be used to screen compound libraries or guide the optimization of existing hits to enhance their affinity for both targets, leading to the rational design of potent dual inhibitors. mdpi.comresearchgate.net

Advanced Methodologies in Dhfr Inhibitor Research

Biochemical Assays for Enzymatic Inhibition Kinetics

Biochemical assays are fundamental to characterizing the potency and mechanism of enzyme inhibitors. For DHFR inhibitors like Talmetoprim, these assays would quantify its ability to interfere with the enzyme's catalytic activity.

Determination of IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating the potency of an inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. The Ki value is a more intrinsic measure of the binding affinity between the inhibitor and the enzyme.

Currently, there are no publicly available studies that report the specific IC50 or Ki values for this compound against any bacterial or human DHFR enzyme. For comparison, the related compound Trimethoprim (B1683648) has been extensively studied, with reported Ki values varying depending on the species of DHFR and the presence of resistance mutations. nih.govmdpi.com

Table 1: Illustrative Data for DHFR Inhibition by Trimethoprim (Data for this compound is not available)

| DHFR Source | Inhibitor | IC50 (µM) | Ki (µM) |

| E. coli (wild-type) | Trimethoprim | Data not specified | ~0.005 |

| E. coli (resistant mutant) | Trimethoprim | >1000 | Data not specified |

| S. aureus (wild-type) | Trimethoprim | Data not specified | ~0.001-0.004 |

| S. aureus (resistant mutant) | Trimethoprim | Data not specified | >30 |

This table is for illustrative purposes only and shows data for Trimethoprim. Specific data for this compound is not available in the public domain.

Steady-State and Pre-Steady-State Kinetic Analyses

Detailed steady-state or pre-steady-state kinetic analyses for the interaction between this compound and DHFR have not been published. Such studies on the related inhibitor Trimethoprim have been crucial in understanding its mechanism of action and the effects of resistance mutations on the enzyme's catalytic efficiency. mdpi.com

Spectroscopic Characterization of Compounds and Complexes

Spectroscopic techniques are invaluable for elucidating the structure of a compound and for probing the changes that occur when it binds to its target protein.

Application of UV-Vis, FTIR, and NMR Spectroscopy in Structural Elucidation

Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for characterizing the chemical structure of a molecule.

While the molecular formula of this compound is known to be C22H20N4O5, specific UV-Vis, FTIR, or NMR spectra for this compound are not available in published literature. uni.lu Based on its structural analogs, it is anticipated that the FTIR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl groups of the isoindole-dione moiety in the range of 1650–1750 cm⁻¹. vulcanchem.com

Probing Ligand-Induced Protein Changes

The binding of an inhibitor to an enzyme often induces conformational changes in the protein. These changes can be studied using various spectroscopic techniques, including fluorescence spectroscopy and circular dichroism, as well as high-resolution structural methods like X-ray crystallography and NMR.

There are no studies available that describe the specific conformational changes induced in DHFR upon binding to this compound. Research on Trimethoprim has shown that its binding can induce significant conformational rearrangements in DHFR, which are important for its inhibitory activity. mdpi.com

Strategies for Overcoming Resistance

Bacterial resistance to antimicrobial agents is a major clinical challenge. For DHFR inhibitors like Trimethoprim, resistance can emerge through mutations in the DHFR enzyme that reduce inhibitor binding, or through the acquisition of a resistant DHFR gene. nih.govdovepress.com

There is currently no information in the scientific literature regarding specific mechanisms of resistance to this compound or strategies that have been developed to overcome such resistance. General strategies to combat resistance to DHFR inhibitors include the development of new inhibitors that are less susceptible to the effects of resistance mutations or that can inhibit the resistant enzymes more effectively.

Development of Inhibitors Targeting Resistant DHFR Variants

A primary strategy to combat resistance is the development of inhibitors that are potent against not only the wild-type (WT) DHFR enzyme but also its clinically relevant resistant variants. Point mutations in the DHFR gene can reduce the binding affinity of inhibitors like Trimethoprim (TMP), rendering them ineffective. patsnap.comnih.gov Researchers have identified numerous mutations in the DHFR enzyme from clinical isolates that confer resistance. For instance, in Pneumocystis jirovecii, variants such as S31F, F36C, and L65P have been shown to significantly increase the inhibitor constant (Ki) for Trimethoprim, with the F36C variant demonstrating a 100-fold increase compared to the wild-type enzyme. nih.gov Similarly, in E. coli, mutations like P21L, A26T, and W30R are known to cause significant resistance to TMP. nih.govelifesciences.org

To counter this, integrated computational and experimental approaches have been employed to discover novel compounds effective against both WT and TMP-resistant DHFR mutants. nih.govbiorxiv.org Structure-based virtual screening of large chemical databases, followed by molecular dynamics simulations and in vitro kinetic assays, has led to the identification of new inhibitor scaffolds. nih.govelifesciences.org One such compound, CD15-3, was found to inhibit WT E. coli DHFR and its resistant variants L28R, P21L, and A26T. nih.govelifesciences.org Notably, some of these novel inhibitors exhibit greater potency against the escape variants than against the WT DHFR, making them promising candidates for further development. nih.govelifesciences.org

Another successful example is the development of 4'-desmethyltrimethoprim (4'-DTMP), a derivative of Trimethoprim. This compound shows enhanced and selective antimicrobial activity against E. coli harboring the common L28R resistance mutation. researchgate.net While 4'-DTMP's activity against wild-type E. coli is similar to that of Trimethoprim, it has an approximately 30-fold higher activity against the L28R mutant strain. researchgate.net This selective potency against a key resistant variant highlights a targeted approach to overcoming established resistance mechanisms.

| Compound | Target Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Trimethoprim (TMP) | WT | ~1 | elifesciences.org |

| Trimethoprim (TMP) | L28R Mutant | ~80 | elifesciences.org |

| CD15-3 | WT and Resistant Mutants (P21L, A26T, L28R) | 50-75 | elifesciences.org |

| 4'-desmethyltrimethoprim (4'-DTMP) | WT | Similar to TMP | researchgate.net |

| 4'-desmethyltrimethoprim (4'-DTMP) | L28R Mutant | ~30x more active than TMP | researchgate.net |

Rational Design of Compounds that Constrain Evolutionary Pathways to Resistance

Beyond targeting existing resistant variants, a more forward-looking approach involves the rational design of "evolution drugs"—compounds that actively constrain the evolutionary pathways pathogens can take to develop resistance. nih.gov The core principle is to design molecules that make the acquisition of resistance mutations an evolutionary disadvantage for the pathogen.